2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H22N4 and its molecular weight is 402.501. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrido[1,2-a]benzimidazole moiety , which is a structural feature found in many bioactive molecules. Compounds with similar structures have been shown to interact with various targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it might inhibit an enzyme’s activity, block a receptor, or modulate ion channel function. The benzimidazole moiety in its structure is a versatile pharmacophore and can interact with biological targets through various non-covalent interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially influence pathways related to inflammation, cancer, or infectious diseases .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to the induction of cell death in the case of anticancer or antimicrobial activity .
Properties
IUPAC Name |
2-benzyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4/c1-18-12-14-21(15-13-18)29-26-22(16-20-8-4-3-5-9-20)19(2)23(17-28)27-30-24-10-6-7-11-25(24)31(26)27/h3-15,29H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROBHDKNWVCARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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